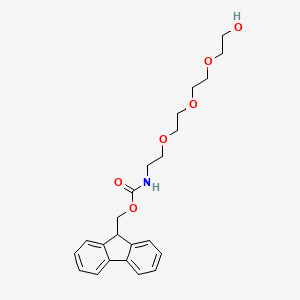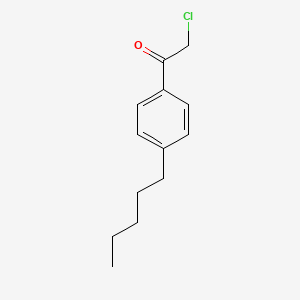
Fmoc-NH-PEG4-alcohol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fmoc-NH-PEG4-alcohol: is a compound that combines the fluorenylmethyloxycarbonyl (Fmoc) protecting group with a polyethylene glycol (PEG) linker and a terminal alcohol group. This compound is primarily used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs), which are molecules designed to selectively degrade target proteins by utilizing the ubiquitin-proteasome system within cells .
Mechanism of Action
Target of Action
Fmoc-NH-PEG4-alcohol, also known as Fmoc-AEEEE, is primarily used as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .
Mode of Action
The mode of action of this compound involves its role as a linker in PROTACs. PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein . The this compound linker connects these two ligands, enabling the PROTAC to bring the E3 ligase and the target protein into close proximity. This proximity allows the E3 ligase to ubiquitinate the target protein, marking it for degradation by the proteasome .
Biochemical Pathways
The biochemical pathway primarily affected by this compound is the ubiquitin-proteasome system . This system is responsible for the degradation of proteins within the cell. By facilitating the ubiquitination of target proteins, this compound (as part of a PROTAC) directs these proteins for degradation, thereby influencing the levels of these proteins within the cell .
Pharmacokinetics
The hydrophilic peg spacer in this compound is known to increase solubility in aqueous media , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The primary result of the action of this compound is the degradation of target proteins . By facilitating the formation of PROTACs, this compound enables the selective degradation of specific proteins within the cell. This can have a variety of effects depending on the function of the target protein, potentially influencing cellular processes such as signal transduction, gene expression, and cell cycle progression .
Action Environment
The action of this compound is influenced by the intracellular environment. The efficiency of protein degradation by PROTACs can be affected by factors such as the abundance and activity of the E3 ligase, the stability of the PROTAC, and the presence of competing substrates . Additionally, the hydrophilic nature of the PEG spacer in this compound may influence its behavior in different cellular compartments .
Biochemical Analysis
Biochemical Properties
Fmoc-NH-PEG4-alcohol plays a significant role in biochemical reactions as a PEG-based linker for the synthesis of proteolysis-targeting chimeras (PROTACs) . This compound interacts with various enzymes, proteins, and other biomolecules to facilitate selective protein degradation by leveraging the ubiquitin-proteasome system within cells . The Fmoc group can be deprotected to obtain the free amine, which can then react with primary amine groups in the presence of activators to form stable amide bonds . This interaction is crucial for the formation of stable conjugates in biochemical applications.
Cellular Effects
This compound has been shown to influence various cellular processes. As a PEG-based linker for PROTACs, it enables selective protein degradation, which can impact cell signaling pathways, gene expression, and cellular metabolism . The compound’s ability to facilitate the degradation of target proteins through the ubiquitin-proteasome system can lead to significant changes in cellular function . Additionally, this compound has been used in the development of hydrogels that support cell adhesion, survival, and duplication .
Molecular Mechanism
The molecular mechanism of this compound involves its role as a PEG-based linker in PROTACs . This compound joins two essential ligands, one for an E3 ubiquitin ligase and the other for the target protein . By exploiting the intracellular ubiquitin-proteasome system, this compound facilitates the selective degradation of target proteins . This process involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function . This compound is known to be stable under recommended storage conditions, but its stability can be affected by exposure to light and moisture . Long-term studies have shown that the compound can maintain its activity and function over extended periods when stored properly .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower dosages, the compound has been shown to facilitate selective protein degradation without causing significant adverse effects . At higher dosages, there may be threshold effects and potential toxicity . It is essential to determine the optimal dosage to achieve the desired biochemical effects while minimizing any toxic or adverse effects.
Metabolic Pathways
This compound is involved in metabolic pathways that include interactions with enzymes and cofactors . As a PEG-based linker, it can influence metabolic flux and metabolite levels by facilitating the degradation of target proteins . The compound’s role in the ubiquitin-proteasome system is a key aspect of its involvement in metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins . The compound’s PEG spacer increases its solubility in aqueous media, which aids in its distribution within biological systems . Additionally, the Fmoc group can be deprotected to obtain the free amine, which can further interact with cellular components .
Subcellular Localization
This compound’s subcellular localization is determined by its targeting signals and post-translational modifications . The compound can be directed to specific compartments or organelles within the cell, where it exerts its activity and function . This localization is crucial for its role in facilitating selective protein degradation and influencing cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Fmoc Protection: The Fmoc group can be introduced by reacting an amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu).
Alcohol Functionalization: The terminal alcohol group is introduced through the reaction of the PEG linker with an appropriate alcohol derivative, often under mild conditions to preserve the integrity of the Fmoc group.
Industrial Production Methods: Industrial production of Fmoc-NH-PEG4-alcohol involves large-scale synthesis using automated peptide synthesizers and high-purity reagents to ensure consistency and yield. The process typically includes multiple purification steps, such as high-performance liquid chromatography (HPLC), to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions:
Deprotection: The Fmoc group is base-labile and can be removed using piperidine in N,N-dimethylformamide (DMF), yielding the free amine.
Coupling Reactions: The free amine can undergo further coupling reactions with various functional groups, facilitated by reagents like DCC and NHS.
Oxidation and Reduction: The terminal alcohol group can be oxidized to a carboxylic acid or reduced to an alkane, depending on the desired application.
Common Reagents and Conditions:
Deprotection: 20% piperidine in DMF.
Coupling: DCC and NHS in anhydrous conditions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.
Major Products:
Deprotected Amine: Resulting from Fmoc removal.
Amide Bonds: Formed through coupling reactions.
Carboxylic Acids and Alkanes: From oxidation and reduction of the terminal alcohol.
Scientific Research Applications
Chemistry:
Peptide Synthesis: Fmoc-NH-PEG4-alcohol is used as a linker in solid-phase peptide synthesis (SPPS) to facilitate the assembly of complex peptides.
Biology:
Medicine:
Drug Delivery: The PEG linker enhances the solubility and bioavailability of therapeutic agents, making it useful in drug delivery systems.
Industry:
Comparison with Similar Compounds
Fmoc-NH-PEG4-COOH: Contains a terminal carboxylic acid instead of an alcohol, used for amide bond formation.
Fmoc-NH-PEG4-NH2: Contains a terminal amine, used for further coupling reactions.
Fmoc-NH-PEG4-alkyne: Contains a terminal alkyne, used for click chemistry applications.
Uniqueness:
Properties
IUPAC Name |
9H-fluoren-9-ylmethyl N-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO6/c25-10-12-28-14-16-29-15-13-27-11-9-24-23(26)30-17-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-8,22,25H,9-17H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZWYVXFJNFHOMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCOCCOCCOCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![3-Amino-4-[(1-benzyl-2-methoxy-2-oxoethyl)amino]-4-oxobutanoic acid](/img/structure/B6325927.png)






